molecular formula C10H13N3O2 B12099697 Methyl 3-guanidino-4-methylbenzoate CAS No. 1025716-98-6

Methyl 3-guanidino-4-methylbenzoate

Cat. No.: B12099697
CAS No.: 1025716-98-6
M. Wt: 207.23 g/mol
InChI Key: KUPZXJAHIUUBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-guanidino-4-methylbenzoate is a chemical compound with the molecular formula C10H14N4O5. It is known for its role as a pharmaceutical intermediate, particularly in the synthesis of Nilotinib Hydrochloride . This compound is characterized by its guanidino group attached to a methylbenzoate structure, making it a valuable entity in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-guanidino-4-methylbenzoate typically involves the esterification of 3-guanidino-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-guanidino-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

Methyl 3-guanidino-4-methylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-guanidino-4-methylbenzoate involves its interaction with specific molecular targets. The guanidino group is known to interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, making the compound valuable in medicinal chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-carbamimidamido-4-methylbenzoate nitrate
  • 3-Carbamimidamido-4-methylbenzoate de méthyle nitrate
  • Methyl 3-guanidino-4-methylbenzoate mononitrate

Uniqueness

This compound is unique due to its specific structure, which includes a guanidino group attached to a methylbenzoate framework. This structure imparts distinct chemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis and other applications .

Properties

CAS No.

1025716-98-6

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 3-(diaminomethylideneamino)-4-methylbenzoate

InChI

InChI=1S/C10H13N3O2/c1-6-3-4-7(9(14)15-2)5-8(6)13-10(11)12/h3-5H,1-2H3,(H4,11,12,13)

InChI Key

KUPZXJAHIUUBLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N=C(N)N

Origin of Product

United States

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